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Compound of Interest

Compound Name: 3,3-Dimethylpentane-1,5-diol

Cat. No.: B1316476

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Dimethylpentane-1,5-diol (CAS No: 53120-74-4). The information presented herein is
intended to support research, development, and quality control activities where this compound
is of interest. This document summarizes predicted and comparative spectroscopic data and
outlines general experimental protocols for obtaining such data.

Compound Information
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Property Value
Chemical Name 3,3-Dimethylpentane-1,5-diol
Molecular Formula C7H1602
Molecular Weight 132.20 g/mol
CAS Number 53120-74-4[1][2]
0,
H
Structure H.

Spectroscopic Data

Due to the limited availability of experimental spectra for 3,3-Dimethylpentane-1,5-diol in
public databases, this section presents predicted spectroscopic data. For comparative
purposes, experimental data for the structurally related compound, 3,3-dimethylpentane, is also
included to aid in the interpretation of the hydrocarbon backbone signals.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-Dimethylpentane-1,5-diol is expected to be dominated by a strong,
broad absorption from the hydroxyl (-OH) groups and various C-H stretching and bending
vibrations.

Table 1: Predicted IR Spectral Data for 3,3-Dimethylpentane-1,5-diol
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Wavenumber (cm~?) Intensity Assignment
~3350 Strong, Broad O-H stretch

C-H stretch (from CHs and
2950-2850 Strong

CHz groups)

] C-H bend (from CHz and CHs

1470 Medium

groups)
1380, 1365 Medium C-H bend (gem-dimethyl)
1050 Strong C-O stretch (primary alcohol)

Table 2: Experimental IR Spectral Data for 3,3-Dimethylpentane

Wavenumber (cm~?) Intensity Assignment

C-H stretch (from CHs and
2960-2870 Strong

CHz groups)[3]

C-H bend (from CH2z and CHs
1465 Medium

groups)[3]
1390, 1365 Medium C-H bend (gem-dimethyl)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 3,3-Dimethylpentane-1,5-diol is predicted to show four distinct
signals corresponding to the different proton environments in the molecule.

Table 3: Predicted *H NMR Spectral Data for 3,3-Dimethylpentane-1,5-diol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) -CH2-OH (at C1 and
~3.6 Triplet 4H
C5)
~2.5 (variable) Singlet 2H -OH
~1.6 Triplet 4H -CH:z- (at C2 and C4)
~0.9 Singlet 6H -CHs (at C3)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.

Table 4: Experimental tH NMR Spectral Data for 3,3-Dimethylpentane

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

1.20 Quartet 4H -CHz-[4][5]
-CHs (ethyl groups)[4

0.80 Triplet 6H > (ethyl groups)(4]
[5]

) -CHs (gem-dimethyl
0.79 Singlet 6H

groups)[4][5]

The 13C NMR spectrum of 3,3-Dimethylpentane-1,5-diol is predicted to display four signals,

reflecting the symmetry of the molecule.

Table 5: Predicted 3C NMR Spectral Data for 3,3-Dimethylpentane-1,5-diol

© 2025 BenchChem. All rights reserved.

4/11 Tech Support


https://www.docbrown.info/page06/spectra/33-dimethylpentane-nmr1h.htm
https://m.chemicalbook.com/SpectrumEN_562-49-2_1HNMR.htm
https://www.docbrown.info/page06/spectra/33-dimethylpentane-nmr1h.htm
https://m.chemicalbook.com/SpectrumEN_562-49-2_1HNMR.htm
https://www.docbrown.info/page06/spectra/33-dimethylpentane-nmr1h.htm
https://m.chemicalbook.com/SpectrumEN_562-49-2_1HNMR.htm
https://www.benchchem.com/product/b1316476?utm_src=pdf-body
https://www.benchchem.com/product/b1316476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assighment

~60 -CH2-OH (C1 and C5)
~40 -CH2- (C2 and C4)
~35 Quaternary C (C3)
~25 -CHs (at C3)

Table 6: Experimental 23C NMR Spectral Data for 3,3-Dimethylpentane

Chemical Shift (6, ppm) Assighment

33.8 Quaternary C[6][7]

26.2 -CH2-[6][7]

8.4 -CH3s[6][7]
Mass Spectrometry (MS)

The mass spectrum of 3,3-Dimethylpentane-1,5-diol is expected to show a molecular ion
peak, although it may be weak. Fragmentation patterns would likely involve the loss of water,
methyl groups, and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Data for 3,3-Dimethylpentane-1,5-diol

m/z Adduct Predicted CCS (A?)
133.12232 [M+H]* 131.1[9]
155.10426 [M+Na]* 137.5[8]
131.10776 [M-H]- 128.6[8]
150.14886 [M+NHa]* 152.0[8]
171.07820 [M+K]*+ 136.5[8]
115.11230 [M+H-H-0]* 127.5[8]
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Experimental Protocols

The following sections describe general methodologies for obtaining the spectroscopic data
presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 3,3-Dimethylpentane-1,5-diol.

Methodology: Neat Liquid Sample on Salt Plates

Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, they can be
cleaned with a small amount of dry acetone and wiped with a soft tissue.[9]

» Place one to two drops of the liquid sample onto the surface of one salt plate.[9][10]

o Carefully place the second salt plate on top of the first, spreading the liquid into a thin,
uniform film between the plates.[9][10]

e Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
e Acquire a background spectrum of the empty sample compartment.
e Acquire the spectrum of the sample over the desired range (typically 4000-400 cm™1).

o After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a
desiccator for storage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3,3-Dimethylpentane-1,5-diol.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of 3,3-Dimethylpentane-1,5-diol directly into a clean, dry
NMR tube.
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o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz, DMSO-de). The choice
of solvent is crucial and should be one that dissolves the sample and has minimal
overlapping signals with the analyte.[11]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is
assigned a chemical shift of 0.00 ppm.

o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, which is essential for high-
resolution spectra.[11]

o For 'H NMR, acquire the spectrum using appropriate parameters for pulse width,
acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.

o For 3C NMR, a larger number of scans will be necessary due to the lower natural
abundance of the 13C isotope. A longer relaxation delay may be required for the
observation of quaternary carbons.[11]

» Data Processing:

(¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

o

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

Obijective: To obtain the mass spectrum of 3,3-Dimethylpentane-1,5-diol.
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Methodology: Electrospray lonization (ESI)
e Sample Preparation:

o Prepare a dilute solution of 3,3-Dimethylpentane-1,5-diol (typically in the range of 1-10
png/mL) in a suitable solvent such as methanol or acetonitrile.[12]

o The solvent should be volatile and compatible with the ESI source.
e Instrument Setup and Data Acquisition:

o Introduce the sample solution into the ESI source via direct infusion using a syringe pump
at a constant flow rate.

o Optimize the ESI source parameters, including the capillary voltage, nebulizing gas
pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.

o Acquire the mass spectrum in either positive or negative ion mode, depending on which
mode provides a better signal for the analyte. For a diol, positive ion mode is common,
looking for [M+H]* or [M+Na]* adducts.

o Scan over a mass range appropriate for the expected molecular weight of the compound
(e.g., m/z 50-500).

o Data Analysis:

o Identify the molecular ion or common adducts to confirm the molecular weight of the
compound.

o Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 3,3-Dimethylpentane-1,5-diol.
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Sample: 3,3-Dimethylpentane-1,5-diol

'
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(Neat Liquid Film) (Dissolve in Deuterated Solvent) (Dilute Solution)

FT-IR Spectroscopy NMR Spectroscopy Mass Spectrometry
(Data Acquisition) (*H and 3C Data Acquisition) (ESI-MS Data Acquisition)

IR Spectrum Analysis NMR Spectra Analysis Mass Spectrum Analysis
(Functional Group Identification) (Structure Elucidation) (Molecular Weight and Fragmentation)

Comprehensive Spectroscopic Report

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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